molecular formula C10H12ClN B2645391 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 73037-84-0

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2645391
CAS No.: 73037-84-0
M. Wt: 181.66
InChI Key: KMFQOPFKQGEQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 4th position on the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-acyl derivatives of β-phenylethylamine, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) to form the desired tetrahydroisoquinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) with selenium dioxide (SeO₂) as a catalyst.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in pathogen metabolism, leading to antimicrobial effects . Additionally, its neuroprotective properties might be attributed to its ability to interact with neurotransmitter systems and reduce oxidative stress .

Comparison with Similar Compounds

    Tetrahydroisoquinoline (THIQ): The parent compound without the chlorine and methyl substitutions.

    8-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group at the 4th position.

    4-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the chlorine atom at the 8th position.

Uniqueness: 8-Chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

8-chloro-4-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFQOPFKQGEQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=C1C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.